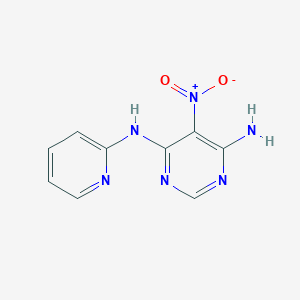

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C14H11N7O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are six-membered heterocyclics with two nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of 5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine is based on the pyrimidine ring system. Pyrimidine is an aromatic, heterocyclic, organic compound that has nitrogen atoms at positions 1 and 3 in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N,N’-Tribenzyl-5-nitro-N’-(2-pyridinyl)-4,6-pyrimidinediamine, are as follows: It has a density of 1.3±0.1 g/cm3, a boiling point of 734.7±60.0 °C at 760 mmHg, and a flash point of 398.1±32.9 °C . It also has 8 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Reactions and Molecular Transformations

- 5-Nitro-N-2-pyridinyl-4,6-pyrimidinediamine can be generated through the Fischer–Hepp type rearrangement in pyrimidines, where a N-nitroso moiety activates chloropyrimidines for nucleophilic substitution with amines, leading to various molecular transformations dependent on the pyrimidine structure (Čikotienė, Jonušis, & Jakubkienė, 2013).

- Studies have also explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, highlighting the compound's capacity for regio- and stereoselective addition reactions, important in chemical syntheses (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Biological and Antiviral Activity

- The compound has been linked to biological activities such as being a potent inhibitor of thymidylate synthase and possessing antiviral properties. This is evident in the activity of its derivatives like 5-nitro-2'-deoxyuridine and 1-(β-D-arabinofuranosyl)5-nitrouracil (Giziewicz, Wnuk, & Robins, 1999).

Molecular and Supramolecular Structures

- Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveal complex intermolecular interactions and polarized molecular-electronic structures. This provides insights into the compound's potential applications in materials science and molecular engineering (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Synthesis of Analogs and Metabolites

- Synthesis methods have been developed for analogs and metabolites of 5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine, facilitating its use in biological studies. These methods are crucial for understanding the compound's metabolic pathways and potential therapeutic applications (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Propiedades

IUPAC Name |

5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSCVGBMKGFJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(1H-imidazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2425207.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425209.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2425213.png)

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2425214.png)

![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)

![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)